![molecular formula C14H19FN2O2 B1427308 Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 1225218-41-6](/img/structure/B1427308.png)
Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is C14H19FN2O2 . The molecular weight is 266.31 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate are not fully detailed in the search results. The molecular weight is 266.31 g/mol .Scientific Research Applications
Pharmacotherapy
Pyrrolidine derivatives have shown promise in pharmacotherapy due to their biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Anticancer Activity
These molecules have demonstrated incredible ability to regulate various targets to give excellent anti-proliferative activities, making them potential anticancer candidates .
Diabetes Management
Compounds with pyrrolidine structures may find application in the prevention and treatment of disorders involving elevated plasma blood glucose such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Drug Discovery
The pyrrolidine ring and its derivatives are used in drug discovery for their target selectivity and bioactivity. They are involved in the synthesis of bioactive molecules including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
Asymmetric Synthesis
Pyrrolidine derivatives are used as efficient organocatalysts for asymmetric Michael addition in synthetic chemistry with excellent yields and good selectivities .
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl 3-fluoro-3-pyridin-3-ylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-6-14(15,10-17)11-5-4-7-16-9-11/h4-5,7,9H,6,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBRNQYRFKPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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